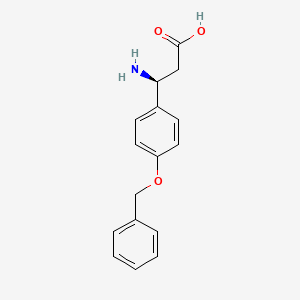

(s)-3-(p-Benzyloxyphenyl)-beta-alanine

Description

(s)-3-(p-Benzyloxyphenyl)-beta-alanine is a synthetic β-alanine derivative characterized by a benzyloxyphenyl group attached to the β-carbon of the alanine backbone. The compound is primarily utilized in organic synthesis, particularly in enantioselective pathways for spiroketal natural products like Aculeatin A and B, where it serves as a chiral intermediate . Its synthesis involves asymmetric allylation of 3-(p-benzyloxyphenyl)propanal using chiral allylboranes, achieving high enantiomeric excess (96% ee) .

Properties

IUPAC Name |

(3S)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODMAXQPPKRFPS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427561 | |

| Record name | (s)-3-(p-benzyloxyphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218278-65-0 | |

| Record name | (s)-3-(p-benzyloxyphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 218278-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(p-Benzyloxyphenyl)-beta-alanine typically involves the following steps:

Starting Material: The synthesis begins with p-benzyloxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

Amino Acid Formation: The alcohol is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.

Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (s)-enantiomer.

Industrial Production Methods

Industrial production of (s)-3-(p-Benzyloxyphenyl)-beta-alanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(p-Benzyloxyphenyl)-beta-alanine undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(s)-3-(p-Benzyloxyphenyl)-beta-alanine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (s)-3-(p-Benzyloxyphenyl)-beta-alanine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy group can enhance the compound’s affinity for hydrophobic pockets in proteins, leading to more effective inhibition.

Comparison with Similar Compounds

Beta-Alanine (β-Alanine)

- Structure: A simple non-proteinogenic amino acid (C₃H₇NO₂) lacking aromatic substituents.

- Function: Precursor to carnosine, a muscle pH buffer critical for high-intensity exercise performance .

- Pharmacodynamics: Enhances carnosine synthesis, delaying neuromuscular fatigue in activities lasting 30 seconds to 10 minutes .

- Clinical Evidence :

Key Difference: Unlike (s)-3-(p-Benzyloxyphenyl)-beta-alanine, β-alanine lacks aromatic groups, making it more water-soluble and suitable for rapid systemic distribution.

3-[4-(Benzyloxy)-3-Bromophenyl]-beta-alanine

- Structure: A brominated analog (C₁₆H₁₆BrNO₃) with a bromine atom at the 3-position of the phenyl ring .

- Synthetic Utility : The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles.

- Applications : Used as an intermediate in pharmaceutical synthesis, particularly for spiroketals and kinase inhibitors .

Key Difference: Bromination increases molecular weight (350.21 vs. 271.12 Da) and alters electronic properties, enhancing reactivity in nucleophilic substitutions. This makes the brominated analog more versatile in synthetic chemistry compared to the non-halogenated (s)-3-(p-Benzyloxyphenyl)-beta-alanine .

Carnosine (β-Alanyl-L-histidine)

- Structure : Dipeptide of β-alanine and histidine.

- Function : Intramuscular pH buffer with antioxidant and anti-glycation properties .

- Synergy with β-Alanine: β-Alanine supplementation (4–6 g/day for ≥4 weeks) increases muscle carnosine by 40–80%, improving high-intensity performance .

For example, β-alanine activates GABAₐ and glycine receptors , while the benzyloxyphenyl group could modulate affinity for these targets.

Sodium Bicarbonate (SB)

- Mechanism : Extracellular pH buffer via bicarbonate ions.

- Synergy with β-Alanine : Combined supplementation enhances high-intensity intermittent performance (~7% improvement) by addressing intra- and extracellular acidosis .

- Practical Considerations : SB causes gastrointestinal distress in 30% of users, limiting its utility compared to β-alanine derivatives .

Key Difference : (s)-3-(p-Benzyloxyphenyl)-beta-alanine may lack direct buffering capacity but could offer complementary benefits via receptor modulation (e.g., GABAergic pathways) .

Biological Activity

(S)-3-(p-Benzyloxyphenyl)-beta-alanine is a non-proteinogenic amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has implications in various biochemical pathways and therapeutic applications. This article explores the biological activity of (S)-3-(p-Benzyloxyphenyl)-beta-alanine, including its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

Chemical Structure and Properties

Chemical Name: (S)-3-(p-Benzyloxyphenyl)-beta-alanine

CAS Number: 218278-65-0

Molecular Formula: C15H17NO3

Molecular Weight: 273.30 g/mol

The compound features a beta-alanine backbone substituted with a benzyloxyphenyl group, which contributes to its unique biological properties.

The biological activity of (S)-3-(p-Benzyloxyphenyl)-beta-alanine can be attributed to several mechanisms:

-

Enzyme Interaction:

- The compound has been shown to interact with various enzymes, particularly glycosidases, which are crucial for carbohydrate metabolism. This interaction may lead to enzyme inhibition, affecting metabolic pathways related to energy production and cellular function.

-

Cell Signaling Modulation:

- It modulates key signaling pathways, including the MAPK pathway, which is involved in cell growth and differentiation. This modulation can influence gene expression and cellular responses to stimuli.

- Cytotoxicity:

Antimicrobial Activity

(S)-3-(p-Benzyloxyphenyl)-beta-alanine exhibits antimicrobial properties against certain bacterial strains. In studies involving derivatives of similar compounds, some demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans.

Case Studies

-

In Vivo Studies:

- Animal models have been used to assess the effects of (S)-3-(p-Benzyloxyphenyl)-beta-alanine on metabolic pathways. Results indicated that lower doses could enhance metabolic efficiency without significant toxicity, while higher doses led to hepatotoxicity and neurotoxicity.

- Cell Culture Studies:

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Interacts with glycosidases; affects carbohydrate metabolism |

| Cell Signaling | Modulates MAPK pathway; influences gene expression |

| Antimicrobial Effects | Selective activity against Gram-positive bacteria; antifungal properties |

| Exercise Performance | Potential ergogenic effects similar to beta-alanine supplementation |

| Cytotoxicity | Induces apoptosis in cancer cells; lower toxicity to normal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.